
Lithium, decyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium, decyl- is a chemical compound that belongs to the class of organolithium reagents These compounds are known for their reactivity and are widely used in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of lithium, decyl- typically involves the reaction of decyl halides with lithium metal. The reaction is usually carried out in an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen. The general reaction can be represented as follows:
C10H21X+2Li→C10H21Li+LiX
where ( \text{X} ) is a halogen such as chlorine, bromine, or iodine.
Industrial Production Methods
Industrial production of lithium, decyl- follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reactive lithium metal and to ensure the reaction is carried out under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain high-purity lithium, decyl-.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium, decyl- undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form lithium alkoxides.
Reduction: Can reduce certain organic compounds.
Substitution: Participates in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Typically requires oxygen or air.
Reduction: Often involves hydrogen or other reducing agents.
Substitution: Commonly uses halides or other electrophiles.
Major Products Formed
Oxidation: Forms lithium alkoxides.
Reduction: Produces reduced organic compounds.
Substitution: Yields substituted organic compounds.
Wissenschaftliche Forschungsanwendungen
Lithium, decyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in biological assays and as a tool for studying cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of lithium, decyl- involves its ability to act as a strong nucleophile and base. It can deprotonate weak acids and participate in nucleophilic addition and substitution reactions. The molecular targets and pathways involved include:
Glycogen Synthase Kinase-3 (GSK-3): Inhibition of this enzyme has been linked to the therapeutic effects of lithium compounds.
Inositol Monophosphatase (IMPA): Another target of lithium, decyl- that plays a role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium dodecyl sulfate: An anionic surfactant used in various applications.
Sodium dodecyl sulfate: Another surfactant with similar properties but different cation.
Uniqueness
Lithium, decyl- is unique due to its specific reactivity and potential applications in organic synthesis and therapeutic research. Its ability to act as a strong nucleophile and base sets it apart from other similar compounds.
Conclusion
Lithium, decyl- is a versatile compound with significant potential in various fields. Its unique properties and reactivity make it a valuable tool in scientific research and industrial applications. Further studies are needed to fully explore its potential and to develop new applications for this interesting compound.
Eigenschaften
CAS-Nummer |
4416-59-5 |
|---|---|
Molekularformel |
C10H21Li |
Molekulargewicht |
148.2 g/mol |
IUPAC-Name |
lithium;decane |
InChI |
InChI=1S/C10H21.Li/c1-3-5-7-9-10-8-6-4-2;/h1,3-10H2,2H3;/q-1;+1 |
InChI-Schlüssel |
NPXKHZHVMYECIK-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CCCCCCCCC[CH2-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) methanesulfonate](/img/structure/B14142926.png)
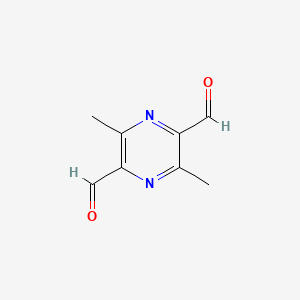
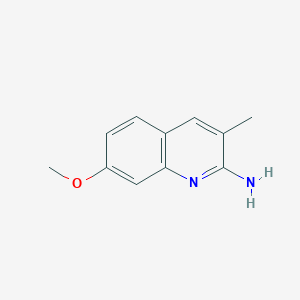
![(6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) methanesulfonate](/img/structure/B14142946.png)
![N-[(2-fluorophenyl)methyl]quinoline-2-carboxamide](/img/structure/B14142949.png)
![4,4,5,5-Tetramethyl-2-{(1R,2R)-2-[(phenylsulfanyl)methyl]cyclopropyl}-1,3,2-dioxaborolane](/img/structure/B14142955.png)
![(2S,6R)-6-[(3R,5R,10S,12S,13R,14S,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-3-methylideneheptanoic acid](/img/structure/B14142956.png)

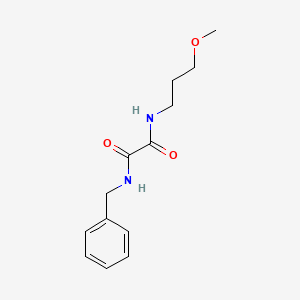
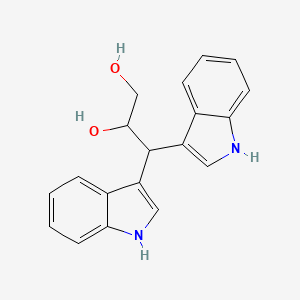
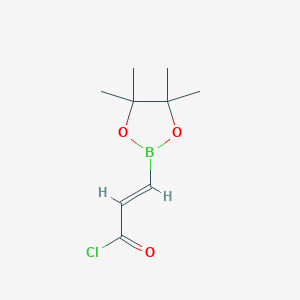
![2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]heptanamide](/img/structure/B14142973.png)
![2,2-Dimethyl-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B14142980.png)

